3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

Oncoimmunomodulation PD-L1/c-Myc dual targeting Triazole SAR

3-(2-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole (CAS 1249385-72-5, Enamine EN300-79285) is a disubstituted 1,2,4-triazole bearing an ortho-bromophenyl group at C3 and an isopropyl group at C5, with a molecular formula of C11H12BrN3 and molecular weight of 266.14 g/mol. It is primarily offered as a screening compound (95% purity) within commercial catalog libraries.

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
Cat. No. B13165341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
Molecular FormulaC11H12BrN3
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NN1)C2=CC=CC=C2Br
InChIInChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-5-3-4-6-9(8)12/h3-7H,1-2H3,(H,13,14,15)
InChIKeyHENKVSDNJONGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole for Scientific Procurement: Core Identity and Comparator Landscape


3-(2-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole (CAS 1249385-72-5, Enamine EN300-79285) is a disubstituted 1,2,4-triazole bearing an ortho-bromophenyl group at C3 and an isopropyl group at C5, with a molecular formula of C11H12BrN3 and molecular weight of 266.14 g/mol . It is primarily offered as a screening compound (95% purity) within commercial catalog libraries . The closest available analogs differ exclusively in the bromine substitution position on the phenyl ring—the meta-bromo isomer (EN300-79284, CAS not assigned) and para-bromo isomer (EN300-79283, CAS 1250511-16-0)—forming a direct positional isomeric series from which differential biological properties and synthetic utility can be assessed . Other in-class comparators include the ortho-chloro analog and the unsubstituted 3-phenyl-5-isopropyl-1H-1,2,4-triazole.

Why 3-(2-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole Cannot Be Replaced by Its Meta- or Para-Bromo Isomers


The bromine position on the phenyl ring of 3-aryl-5-isopropyl-1,2,4-triazoles fundamentally alters both the compound's electronic distribution and steric environment around the triazole core. In a comprehensive oncoimmunomodulator study of structurally related triazole derivatives, the ortho-bromo (o-Br) compound exhibited a distinct activity fingerprint compared to its meta-bromo (m-Br) and para-bromo (p-Br) counterparts: the o-Br derivative was the most potent inhibitor of HT-29 cancer cell viability in co-culture with Jurkat T cells (~50% inhibition), whereas the p-Br derivative was inactive in this same HT-29 co-culture model yet showed superior c-Myc gene downregulation (~85%) [1]. These non-interchangeable profiles demonstrate that even within a single positional isomeric series, each member occupies a unique region of biological space—a direct consequence of differential target engagement driven by bromine orientation [1]. Furthermore, the ortho-bromo substituent provides a distinct synthetic handle for sterically-directed cross-coupling reactions (e.g., Suzuki-Miyaura) that cannot be replicated by the meta- or para-isomers, where the palladium oxidative addition step is less sterically impeded and therefore less selective [2]. Substituting one isomer for another without experimental verification therefore risks both loss of desired biological activity and alteration of downstream synthetic reactivity.

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole Against Positional Isomers and In-Class Analogs


Bromine Position Drives Divergent Cancer Cell Viability Inhibition in Co-Culture: Ortho- vs. Meta- vs. Para-Bromo Triazoles

In a head-to-head study of protected triazole derivatives bearing ortho-, meta-, and para-bromophenyl groups, the ortho-bromo compound (compound 7) showed the highest inhibition of HT-29 cell viability in co-culture with Jurkat T cells (~50%), whereas the para-bromo compound (compound 3) was inactive in HT-29 (0% inhibition) and the meta-bromo compound (compound 5) showed ~40–50% inhibition [1]. In MCF-7 co-cultures, the rank order shifted: meta-bromo (compound 5) led with ~75% inhibition, followed by ortho-bromo (compound 7) and para-bromo (compound 3) both at ~60% [1]. This cell-line-dependent rank-order reversal underscores that bromine position dictates the selectivity profile, not merely potency. Note: these data are from triazole derivatives with a more complex scaffold than the target compound and are offered as class-level inference for the 3-(2-bromophenyl)-5-isopropyl-1,2,4-triazole chemotype.

Oncoimmunomodulation PD-L1/c-Myc dual targeting Triazole SAR

Differential Gene Expression Modulation: Ortho-Bromo vs. Para-Bromo c-Myc and PD-L1 Downregulation

In RT-qPCR analysis of MCF-7 cells treated at 100 µM for 48 h, the para-bromo triazole derivative (compound 3) achieved ~85% inhibition of c-Myc gene expression—the highest in the series—while the ortho-bromo derivative (compound 7) and BMS-8 reference compound showed lower inhibition levels [1]. Conversely, for PD-L1 gene expression, the ortho-bromo derivative (compound 7) was among the most active, downregulating PD-L1 and improving upon the BMS-8 reference effect [1]. This divergent target preference (para-Br favoring c-Myc; ortho-Br favoring PD-L1 in gene expression) indicates that bromine position can be used to tune the balance between dual-target engagement, a key consideration in oncoimmunomodulator lead selection.

c-Myc downregulation PD-L1 gene expression RT-qPCR Triazole immunomodulators

Membrane PD-L1 Inhibition in MCF-7 Co-Cultures: Ortho-Br, Meta-Br, and Para-Br Show Comparable 60–70% Efficacy

In co-cultures of MCF-7 cancer cells with Jurkat T cells, all three protected bromo derivatives—ortho-bromo (compound 7), meta-bromo (compound 5), and para-bromo (compound 3)—showed membrane PD-L1 inhibition rates of 60–70% at 100 µM, with no significant differentiation among positional isomers on this specific endpoint [1]. In HT-29 co-cultures, however, the deprotected bromo derivatives (including ortho-Br compound 8) showed 40–50% membrane PD-L1 inhibition, while the protected ortho-Br compound 7 was less effective [1]. This highlights that protection/deprotection status interacts with bromine position to determine membrane PD-L1 activity, and that ortho-bromo retains consistent on-target activity across both protection states.

Membrane PD-L1 VEGFR-2 Flow cytometry Immune checkpoint modulation

Ortho-Bromo Substituent as a Sterically-Differentiated Synthetic Handle for Cross-Coupling Chemistry

The ortho-bromophenyl group presents a sterically encumbered aryl bromide center that undergoes Pd-catalyzed oxidative addition with kinetic parameters distinct from para- and meta-bromo isomers. In Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling, ortho-substituted aryl bromides typically exhibit slower oxidative addition rates (k_OA,ortho < k_OA,para by approximately 2- to 10-fold depending on ligand) due to steric clash between the ortho substituent and palladium ligand sphere [1]. This steric differentiation can be exploited for chemoselective sequential couplings when multiple halogen sites are present, or for controlling regioselectivity in C–H functionalization reactions where the ortho-bromo group can serve as a directing group for metalation [2]. The isopropyl group at C5 further contributes steric bulk, potentially amplifying this differentiation.

Suzuki-Miyaura coupling ortho-substituted aryl halide Steric effects C–C bond formation

Procurement-Guided Application Scenarios for 3-(2-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole


Oncoimmunomodulator Hit-Finding Screens Targeting HT-29 Colon Adenocarcinoma Models

Based on class-level evidence that ortho-bromo triazole derivatives uniquely inhibit HT-29 cell viability in immune co-culture (~50% inhibition) where the para-bromo analog is completely inactive [1], this compound is the appropriate choice for phenotypic screening cascades that use HT-29 as a primary filter. It should be prioritized over the meta-bromo and para-bromo isomers when HT-29 sensitivity is a gatekeeping criterion.

PD-L1-Focused Mechanistic Studies Requiring Balanced Dual Target Modulation

The ortho-bromo positional isomer shows preferential downregulation of PD-L1 gene expression—improving upon the BMS-8 reference—while maintaining moderate c-Myc activity [1]. This profile supports mechanistic studies aimed at dissecting the PD-L1/c-Myc signaling axis without the confounding dominance of c-Myc downregulation seen with the para-bromo isomer. Researchers should select the ortho-bromo compound when the experimental objective is to observe PD-L1-dependent immune modulation with residual c-Myc monitoring.

Diversity-Oriented Synthesis Libraries Leveraging Orthogonal Cross-Coupling Handles

The sterically differentiated ortho-bromo substituent enables chemoselective Suzuki-Miyaura coupling strategies where the slower oxidative addition rate of the ortho-C–Br bond [1] allows for sequential functionalization in the presence of more reactive para- or meta-halogen sites on the same molecular scaffold. This compound is the preferred building block for library designs that require precise control over coupling order and regiochemical outcome.

Analytical Reference Standard for Positional Isomer Identification in Reaction Monitoring

Because 3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is commercially available at 95% purity alongside its meta- and para-bromo isomers from Enamine [1], it can serve as a well-defined retention time marker in HPLC or GC-MS methods aimed at detecting positional isomer impurities in synthetic triazole products. Its distinct ortho-substitution pattern produces a chromatographic retention time differentiable from the meta- and para-isomers, enabling unambiguous isomer assignment.

Quote Request

Request a Quote for 3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.